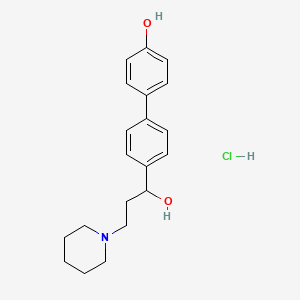
alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group, a piperidine ring, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves multiple steps. One common method includes the hydrolysis of a precursor compound, such as R1-COO-Ph-Ph-CO-CR-Y, where R1 is a C1-6 alkyl, cycloalkyl, or aryl group, Ph is phenyl, R is hydrogen or an alkyl group, and Y is a leaving group like chloride, bromide, or iodide . The reaction conditions often involve the use of solvents like methanol or acetone and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride include:
4-Hydroxyphenylboronic acid: Known for its use in Suzuki-Miyaura coupling reactions.
(4’-Hydroxy-4-biphenylyl)boronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
4-Biphenylboronic acid: Utilized in the synthesis of complex organic molecules and as a catalyst in chemical reactions.
Uniqueness
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
生物活性
Alpha-(4'-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride (CAS No. 50910-26-4) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C17H24ClN1O2
- Molecular Weight : 303.84 g/mol
Research indicates that this compound may interact with various neurotransmitter systems, particularly the glutamatergic system. It has been shown to act as an antagonist at NMDA receptors, which are implicated in numerous neurological disorders.
NMDA Receptor Interaction
Studies have demonstrated that this compound can inhibit NMDA receptor activity, which is crucial for synaptic plasticity and memory function. In vitro experiments revealed that it modulates receptor subunit expression and affects intracellular signaling pathways associated with pain and neurodegenerative diseases .
Pharmacological Effects
The compound exhibits several pharmacological effects, including:
- Analgesic Activity : It has shown promise in reducing pain responses in animal models, particularly in inflammatory pain scenarios.
- Neuroprotective Effects : Its ability to modulate NMDA receptor activity suggests potential neuroprotective properties against excitotoxicity associated with neurodegenerative diseases .
- Antidepressant-like Effects : Some studies suggest that it may exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study on Pain Management :
- Objective : Evaluate the efficacy of the compound in a model of neuropathic pain.
- Methodology : Administered to rats with induced neuropathic pain.
- Findings : Significant reduction in pain scores compared to control groups, indicating effective analgesic properties.
-
Neuroprotective Study :
- Objective : Assess the neuroprotective effects against oxidative stress.
- Methodology : Cultured neurons were exposed to oxidative stress agents.
- Findings : The compound reduced neuronal death and preserved cell viability, suggesting protective effects against oxidative damage.
Data Table: Summary of Biological Activities
特性
CAS番号 |
50910-26-4 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC名 |
4-[4-(1-hydroxy-3-piperidin-1-ylpropyl)phenyl]phenol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c22-19-10-8-17(9-11-19)16-4-6-18(7-5-16)20(23)12-15-21-13-2-1-3-14-21;/h4-11,20,22-23H,1-3,12-15H2;1H |
InChIキー |
LAICTMWOKBPPRY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















